3-(1-Benzofuran-2-yl)-3-oxopropanal
Description
Significance of Beta-Keto Aldehydes in Modern Organic Synthesis and Retrosynthetic Analysis
Beta-keto aldehydes are organic compounds that feature both a ketone and an aldehyde functional group, separated by a single methylene (B1212753) carbon. This 1,3-dicarbonyl arrangement imparts unique reactivity to the molecule, making it a highly versatile intermediate in organic synthesis. The acidity of the α-hydrogens, located on the carbon between the two carbonyl groups, is a key feature, allowing for easy formation of enolates which are powerful nucleophiles for carbon-carbon bond formation.
In modern organic synthesis, beta-keto aldehydes are prized for their ability to participate in a wide array of chemical transformations. They are precursors in the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are significant scaffolds in medicinal chemistry. Furthermore, the two carbonyl groups can be selectively manipulated, offering a route to a diverse range of molecular structures. For instance, the aldehyde can be selectively reduced or oxidized, while the ketone can undergo reactions like the Wittig or Grignard reaction.
From the perspective of retrosynthetic analysis, a strategy that involves deconstructing a target molecule into simpler starting materials, beta-keto aldehydes represent a key disconnection point. nih.gov Recognizing the beta-keto aldehyde moiety in a complex target molecule allows chemists to simplify the synthetic problem by breaking a carbon-carbon bond, often leading back to simpler ester and ketone precursors through transformations like the Claisen condensation. nih.gov The aldol (B89426) reaction is another fundamental transformation in their synthesis, where an enolate reacts with an ester to form the beta-keto aldehyde structure. sigmaaldrich.com
Overview of the Benzofuran (B130515) Scaffold in Heterocyclic Chemistry
Benzofuran is a heterocyclic compound consisting of a benzene (B151609) ring fused to a furan (B31954) ring. matrixscientific.comnih.gov This aromatic scaffold is a cornerstone in heterocyclic chemistry due to its widespread presence in natural products and its utility in the development of synthetic compounds with significant biological activities. nih.govscbt.com The benzofuran nucleus is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. researchgate.net
The significance of the benzofuran scaffold is underscored by its presence in a variety of natural products, many of which exhibit potent physiological effects. scbt.com Its derivatives are known to possess a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antitumor, and antiviral activities. nih.govresearchgate.net This has driven considerable research into the synthesis of novel benzofuran derivatives, with the aim of developing new therapeutic agents. nih.gov The versatility of the benzofuran ring system allows for functionalization at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its biological activity. nih.gov
Academic Research Landscape of 3-(1-Benzofuran-2-yl)-3-oxopropanal as a Unique Chemical Entity
A survey of the academic literature indicates that while the constituent parts of this compound are well-studied, the compound itself is not the subject of extensive dedicated research. However, its chemical nature as a hybrid of a benzofuran and a beta-keto aldehyde makes it a molecule of significant academic interest.
The synthesis of this compound would likely involve the Claisen condensation of a 2-acetylbenzofuran (B162037) with a suitable formate (B1220265) ester, a standard method for producing beta-keto aldehydes. Research into this molecule could explore its tautomeric equilibrium, a common feature of 1,3-dicarbonyl compounds, and how the electron-donating nature of the benzofuran ring influences the stability of the enol and keto forms.
While direct studies on this compound are sparse, research on analogous compounds provides a glimpse into its potential reactivity and applications. For instance, the related compound 3-(1-benzofuran-2-yl)-3-oxopropanenitrile (B1294652) is commercially available and has been used as a building block in chemical synthesis. This nitrile analogue shares the benzofuran keto moiety and the reactive methylene group, suggesting that this compound could similarly serve as a versatile precursor for more complex heterocyclic systems. For example, its reaction with hydrazines could yield pyrazoles, and with hydroxylamine (B1172632), it could form isoxazoles, both of which are important classes of compounds in drug discovery.
Future research on this compound could focus on its utility in the synthesis of novel benzofuran-containing heterocycles and the evaluation of their biological activities, leveraging the known pharmacological importance of the benzofuran scaffold.
| Property | Data |
| Molecular Formula | C₁₁H₈O₃ |
| Molecular Weight | 188.18 g/mol |
| General Class | Beta-Keto Aldehyde, Benzofuran Derivative |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8O3 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C11H8O3/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,6-7H,5H2 |
InChI Key |
SRUMNYNMGRIQHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)CC=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 1 Benzofuran 2 Yl 3 Oxopropanal and Its Precursors
Established Synthetic Routes to Benzofuran-2-yl Ketone Precursors
The benzofuran (B130515) nucleus is a prevalent scaffold in numerous natural products and biologically active compounds, leading to the development of a wide array of synthetic strategies. nih.govrsc.org The preparation of benzofuran-2-yl ketones, the direct precursors to the target molecule, can be achieved through various methods that construct the benzofuran ring itself.
Condensation Reactions for Benzofuran Ring Construction
Classic methods for benzofuran synthesis often involve the condensation of salicylaldehydes or related phenolic precursors with α-halo ketones or similar reagents. For instance, the reaction of salicylaldehyde (B1680747) with ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) has been a long-standing approach. nih.gov Another traditional method involves the treatment of hydroxy-substituted acetophenones with ketones. nih.gov A notable example is the Rap–Stoermer reaction, which utilizes a base-catalyzed Dieckmann-like aldol (B89426) condensation of α-haloketones with substituted salicylaldehydes to produce benzofuran derivatives in high yields. nih.gov
Palladium-Catalyzed Cyclization Approaches for Substituted Benzofurans
Palladium catalysis has emerged as a powerful tool for the synthesis of benzofurans, offering high efficiency and broad substrate scope. nih.govrsc.orgnih.gov These methods often involve intramolecular or tandem reactions to construct the heterocyclic ring.
One prominent strategy is the palladium-catalyzed intramolecular cyclization of o-alkenylphenols. nih.gov Another approach involves the Sonogashira coupling of terminal alkynes with o-iodophenols, followed by intramolecular cyclization, often using a combination of palladium and copper catalysts. acs.org Researchers have also developed palladium-catalyzed methods for the synthesis of benzoyl-substituted benzofurans by reacting aryl boronic acids with 2-(2-formylphenoxy)acetonitriles. nih.govacs.org Furthermore, a ligand-free synthesis has been reported involving the reaction of 2-(phenylethynyl)phenol (B13115910) and N-(2-iodophenyl)-N-methylmethacrylamides using a palladium-tetrakis(triphenylphosphine) catalyst. nih.govacs.org More recent advancements include the palladium-catalyzed synthesis of benzofurans from 2-hydroxystyrenes and iodobenzenes via a C–H activation/oxidation tandem reaction. rsc.orgnih.gov
Rhodium-Catalyzed Hydroacylation in Benzofuran Synthesis
Rhodium-catalyzed reactions have also been effectively employed in the synthesis of the benzofuran core. researchgate.net A notable method involves the rhodium-catalyzed annulation of 1,3-diynes with N-benzoxyacetamide, proceeding through C-H activation, migratory insertion, protonation, and intramolecular substitution. acs.org Another innovative approach is the relay rhodium-mediated catalysis for the arylation and subsequent cyclization of propargyl alcohols with substituted aryl boronic acids. nih.govacs.org Mechanistic studies on rhodium-catalyzed intramolecular ketone hydroacylation reveal a pathway involving oxidative addition, ketone insertion, and reductive elimination. acs.org
Other Novel Benzofuran Synthesis Techniques
Beyond palladium and rhodium catalysis, several other innovative methods for benzofuran synthesis have been developed. These include:
Copper-Catalyzed Reactions: One-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst have been reported as a green and environmentally friendly approach. nih.govacs.org
Visible-Light-Mediated Catalysis: A novel route utilizes visible-light-promoted reactions between disulfides and enynes to afford benzofuran heterocycles in high yields. nih.gov
Iodine(III)-Catalyzed Oxidative Cyclization: This method provides 2-arylbenzofurans from 2-hydroxystilbenes using (diacetoxyiodo)benzene (B116549) as a catalyst. nih.gov
Microwave-Assisted Synthesis: This technique has been used to expedite the synthesis of 2-substituted benzofurans directly from carboxylic acids. organic-chemistry.org
Approaches to the 3-Oxopropanal Moiety Construction
Once the benzofuran-2-yl ketone precursor is obtained, the next critical step is the construction of the 3-oxopropanal side chain. This β-dicarbonyl moiety can be synthesized through various carbon-carbon bond-forming reactions.
Claisen Condensation and Related Carbon-Carbon Bond Forming Reactions
The Claisen condensation is a fundamental reaction in organic synthesis for the formation of β-keto esters or β-diketones. wikipedia.orgnumberanalytics.com In the context of synthesizing 3-(1-Benzofuran-2-yl)-3-oxopropanal, a mixed Claisen condensation would be a suitable approach. This would involve the reaction of a benzofuran-2-yl ketone (acting as the ester or ketone component) with an appropriate C2-synthon, such as an ester of formic acid (e.g., ethyl formate), in the presence of a strong base. organic-chemistry.org
The mechanism involves the deprotonation of the α-carbon of the ketone by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the formylating agent. Subsequent elimination of an alkoxide leaving group yields the β-keto aldehyde, which exists in equilibrium with its enol tautomer. libretexts.orgyoutube.com The choice of base is crucial to avoid side reactions; sodium ethoxide is commonly used when ethyl formate (B1220265) is the reactant. wikipedia.org
Formylation Strategies Leading to Oxopropanal Frameworks
The synthesis of oxopropanal frameworks, which are β-ketoaldehydes, relies on specific formylation strategies. These methods introduce a formyl group (-CHO) onto a substrate. Key approaches include the Claisen condensation and the Vilsmeier-Haack reaction.
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. byjus.comwikipedia.org This reaction results in the formation of a β-keto ester or a β-diketone. byjus.comwikipedia.org For the reaction to proceed, at least one of the reagents must have an α-proton, making it enolizable. wikipedia.org The base used, typically a sodium alkoxide, should not interfere with the reaction through nucleophilic substitution. wikipedia.org Variations of this reaction, such as the crossed Claisen condensation, involve two different esters, ideally where one is non-enolizable to direct the reaction and avoid a mixture of products. byjus.comlibretexts.org
Another significant method is the Vilsmeier-Haack reaction, which formylates electron-rich aromatic and heterocyclic compounds. slideshare.net This reaction employs a Vilsmeier reagent, an electrophilic (chloromethylene)ammonium salt, generated from the interaction of a substituted amide like N,N-dimethylformamide (DMF) with an agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. slideshare.netthieme-connect.comchemeurope.com The reaction with an enolizable ketone proceeds through the formation of an enol or enol derivative, which then reacts with the Vilsmeier reagent. thieme-connect.comthieme-connect.de Subsequent hydrolysis of the resulting iminium ion yields the final aldehyde or ketone. chemeurope.com The reaction is particularly effective for introducing a formyl group to activated aromatic systems. thieme-connect.de
Direct and Indirect Synthetic Pathways to this compound
The synthesis of the target compound, this compound, can be achieved through several direct and indirect routes, often starting from benzofuran precursors.
Synthesis via Coupling of Benzofuran-2-yl Ketones with Formylating Agents
A primary method for synthesizing this compound involves the direct formylation of a suitable benzofuran-2-yl ketone, such as 2-acetylbenzofuran (B162037). This transformation is typically accomplished using a Claisen-type condensation. The reaction couples the ketone with a formylating agent like ethyl formate in the presence of a strong base.
The general mechanism involves the deprotonation of the α-carbon of the ketone by the base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the formylating agent. The subsequent elimination of an alkoxide group leads to the formation of the β-ketoaldehyde product, this compound.
Table 1: Reagents in Claisen-Type Condensation for β-Ketoaldehyde Synthesis
| Role | Example Reagent |
| Ketone Precursor | 2-Acetylbenzofuran |
| Formylating Agent | Ethyl Formate |
| Base | Sodium Methoxide, Sodium Ethoxide wikipedia.org |
| Solvent | Diethyl ether, Toluene (B28343) acs.org |
Utilization of Enaminone Intermediates in Synthesis
An alternative and effective pathway to this compound proceeds through an enaminone intermediate. nih.gov This indirect route offers advantages in terms of stability and purification. The synthesis begins with the reaction of 2-acetylbenzofuran with a formylating reagent such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction yields a stable enaminone, specifically (Z)-1-(1-benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one. nih.govchemscene.com
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yields
Achieving high yields in the synthesis of this compound and its precursors requires careful optimization of reaction parameters. For syntheses involving Claisen-type condensations, the choice of base and solvent is critical. Strong, non-nucleophilic bases are preferred to prevent side reactions. wikipedia.org Studies have shown that using an alkoxide base in a solvent like dimethyl sulfoxide (B87167) (DMSO) can significantly improve yields for challenging condensation reactions. google.com
For catalyst systems, particularly in related syntheses of benzofuran derivatives, various catalysts have been explored to enhance efficiency. While the direct synthesis of the target compound may not always be catalytic, related transformations benefit from catalysts like copper(II) triflate (Cu(OTf)₂) for cycloaddition reactions to form indol-3-yl-benzofurans rsc.org or phosphomolybdic and phosphotungstic acids for preparing other dicarbonyl compounds. acs.org In some cases, metal-free conditions are sought, and optimization involves adjusting temperature, reaction time, and the stoichiometry of reagents to maximize product formation and minimize byproducts. researchgate.netresearchgate.net For example, a study on the synthesis of substituted pyrazoles from 1,3-diketones (structurally related to the target compound) optimized conditions by testing various bases and solvents, finding lithium bases in toluene to be most effective. organic-chemistry.org
Table 2: Optimization Parameters for Dicarbonyl Synthesis
| Parameter | Variable | Purpose |
| Base | Sodium Alkoxides, Lithium Diisopropylamide (LDA) wikipedia.org | To generate the enolate and drive the reaction |
| Solvent | Toluene, DMSO, Ethers google.comorganic-chemistry.org | To ensure solubility and influence reactivity |
| Temperature | Ambient to 90°C google.com | To control reaction rate and selectivity |
| Catalyst | Lewis Acids, Metal Complexes nih.gov | To activate substrates and lower activation energy |
One-Pot Synthetic Methods for this compound Analogs
One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure without isolating intermediates, saving time and resources. While a specific one-pot method for this compound is not extensively documented, methods for its analogs and related heterocyclic systems are well-established.
For instance, a one-pot synthesis of pyrazole (B372694) analogs, which can be derived from 1,3-dicarbonyl compounds, involves the in situ formation of the 1,3-diketone from a ketone and an acid chloride, followed by immediate reaction with hydrazine (B178648) to form the pyrazole. acs.orgorganic-chemistry.org This approach avoids the purification of the often unstable diketone intermediate. acs.org Another strategy involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized in situ to yield pyrazoles. thieme-connect.comresearchgate.net
Similarly, one-pot methods have been developed for benzofuran analogs. These can involve the heteroannulation of benzoquinones under acidic catalysis dtu.dk or pseudo three-component reactions of benzofuran-3(2H)-ones with alcohols catalyzed by tungstophosphoric acid. researchgate.net These methodologies highlight the potential for developing a streamlined, one-pot synthesis for this compound or its direct derivatives by carefully selecting reagents that can react sequentially under a single set of conditions.
Chemical Reactivity and Transformation Pathways of 3 1 Benzofuran 2 Yl 3 Oxopropanal
Reactivity of the Aldehyde Functionality
The aldehyde group in 3-(1-benzofuran-2-yl)-3-oxopropanal is a primary site for chemical reactions due to its electrophilic nature and reduced steric hindrance compared to the adjacent ketone. libretexts.org
Nucleophilic Addition Reactions at the Formyl Group
The formyl group readily undergoes nucleophilic addition. For instance, organometallic reagents can add to the aldehyde, creating a new stereocenter and forming alcohol derivatives. beilstein-journals.org The stereochemical outcome of these additions can often be predicted using models like the Felkin-Ann non-chelation transition state model, which suggests that the nucleophile will preferentially attack from the less sterically hindered side. beilstein-journals.org Lewis acids can also be employed to promote these carbon-carbon bond-forming reactions. beilstein-journals.org
Another key reaction is the addition of hydrazine (B178648) (H₂NNH₂) to form a hydrazone, a derivative containing a C=N-NH₂ functional group. libretexts.orgkhanacademy.org This reaction proceeds through a mechanism similar to imine formation. libretexts.org Similarly, hydroxylamine (B1172632) (NH₂OH) adds to the aldehyde to form an oxime. khanacademy.orgquora.com The formation of these derivatives is often a crucial step in more complex transformations.
The addition of hydrogen cyanide across the carbonyl group is another example of a simple nucleophilic addition, yielding a cyanohydrin. This reaction expands the molecular complexity and introduces a nitrile group for further synthetic modifications. libretexts.org
Condensation Reactions with Nitrogen and Carbon Nucleophiles
The aldehyde functionality is a key site for condensation reactions. These reactions involve the initial nucleophilic addition followed by the elimination of a small molecule, typically water.
With nitrogen nucleophiles like hydrazine and its derivatives, the initial hydrazone can undergo further reactions. cdnsciencepub.combohrium.comchim.it For example, in the Wolff-Kishner reduction, the hydrazone intermediate is treated with a base at high temperatures to reduce the aldehyde to a methyl group. libretexts.orglibretexts.org
Condensation with carbon nucleophiles, particularly active methylene (B1212753) compounds, is a fundamental carbon-carbon bond-forming reaction. smolecule.com The enhanced reactivity of the methylene group adjacent to two electron-withdrawing groups facilitates its participation in various condensation reactions. smolecule.com For example, the Knoevenagel condensation of a related benzofuran-2-carbaldehyde with cyanoacetic acid in the presence of a base catalyst highlights this type of reactivity. smolecule.com
Reactivity of the Ketone Functionality
While the aldehyde is generally more reactive, the ketone group in this compound also participates in characteristic carbonyl reactions. The presence of two electron-donating alkyl groups makes the ketone less electrophilic and more sterically hindered than the aldehyde. libretexts.org
Like aldehydes, ketones can be reduced to secondary alcohols using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. libretexts.org The ketone can also react with organometallic reagents to form tertiary alcohols.
The ketone can also participate in condensation reactions. For instance, it can react with hydrazine to form a hydrazone, although this reaction may be slower than with the aldehyde. libretexts.org The triiodomethane (iodoform) reaction can be used to identify the presence of a CH₃CO group, which would be relevant if the benzofuran (B130515) moiety were replaced by a methyl group. libretexts.org
Intramolecular and Intermolecular Cyclization Reactions to Form Novel Heterocyclic Systems
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions can occur intramolecularly or intermolecularly with the addition of a suitable reagent. mdpi.comresearchgate.netnih.govresearchgate.net
Synthesis of Pyrazole (B372694) Derivatives
Pyrazole derivatives can be readily synthesized from 1,3-dicarbonyl compounds like this compound by reaction with hydrazine or its derivatives. cdnsciencepub.combohrium.comchim.it The reaction proceeds through a cyclocondensation mechanism. chim.it
In a typical synthesis, the 1,3-dicarbonyl compound reacts with hydrazine hydrate (B1144303). researchgate.netnih.govderpharmachemica.com The initial nucleophilic attack can occur at either the aldehyde or the ketone, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. cdnsciencepub.comresearchgate.net The regioselectivity of the reaction, determining which nitrogen of the hydrazine attacks which carbonyl, can be influenced by the reaction conditions and the nature of the substituents on both reactants. cdnsciencepub.com For instance, the reaction between aryl or heteroarylhydrazines and fluorinated β-diketones can yield a variety of 3-, 5-, and 3,5-substituted pyrazoles. cdnsciencepub.comresearchgate.net
| Reactant 1 | Reactant 2 | Product | Reference |
| Aryl or heteroarylhydrazines | Fluorinated β-diketones | 3-, 5-, and 3,5-trifluoromethylpyrazoles | cdnsciencepub.com |
| 3-Benzoylbenzofurans | Hydrazine hydrate | Pyrazole derivatives | nih.gov |
| 7-Methoxy-benzofuran-2-carboxylic acid hydrazide | Acetyl acetone (B3395972) | Pyrazole derivative (8) | derpharmachemica.com |
| 7-Methoxy-benzofuran-2-carboxylic acid hydrazide | Benzoyl acetone | Pyrazole derivative (9) | derpharmachemica.com |
| 7-Methoxy-benzofuran-2-carboxylic acid hydrazide | Ethyl acetoacetate | Pyrazole derivative (10) | derpharmachemica.com |
Formation of Isoxazole (B147169) Derivatives
The synthesis of isoxazole derivatives from this compound can be achieved by reacting it with hydroxylamine. bohrium.comchim.it This reaction is analogous to the pyrazole synthesis, with hydroxylamine acting as the dinucleophile.
The reaction involves the condensation of the 1,3-dicarbonyl system with hydroxylamine hydrochloride, often in the presence of a base like sodium acetate. researchgate.net The initial attack of the nitrogen of hydroxylamine on one of the carbonyl groups is followed by cyclization involving the hydroxyl group and the second carbonyl, and subsequent dehydration to form the isoxazole ring. The regiochemistry of the resulting isoxazole depends on which carbonyl group reacts first with the amine part of hydroxylamine. organic-chemistry.org
A variety of substituted isoxazoles can be prepared using this methodology, and they are known to exhibit a range of biological activities. researchgate.netmdpi.com
| Reactant 1 | Reactant 2 | Product | Reference |
| (E)-1-(5-Methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one | Hydroxylamine | Pyrazolylisoxazole | bohrium.com |
| Benzofuran chalcone (B49325) | Hydroxylamine hydrochloride | 3-(1-benzofuran-2-yl)-5-(substituted phenyl) isoxazole | researchgate.net |
Construction of Pyrimidine (B1678525) Derivatives
The 1,3-dicarbonyl functionality in this compound serves as a key synthon for the construction of pyrimidine rings. This is typically achieved through condensation reactions with compounds containing a urea (B33335) or thiourea (B124793) moiety.
The synthesis of 2-substituted pyrimidines can be accomplished by reacting benzofuran chalcones, which are structurally related to this compound, with urea, thiourea, or guanidine (B92328) hydrochloride. nih.govhw.ac.uk For instance, the reaction of (2E)-1-(5-substituted-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one with these reagents in the presence of ethanolic potassium hydroxide (B78521) leads to the formation of the corresponding pyrimidine derivatives. nih.gov Specifically, condensation with urea yields pyrimidin-2-ol analogs, while thiourea results in pyrimidine-2-thiol (B7767146) derivatives, and guanidine hydrochloride produces pyrimidin-2-amine compounds. nih.gov
The general procedure involves stirring equimolar amounts of the benzofuran chalcone and the respective nitrogen-containing reagent in alcoholic potassium hydroxide at room temperature for several hours. nih.gov The resulting products can then be isolated by precipitation in ice-cold water and neutralization. rsc.org
Below is a table detailing the synthesis of various pyrimidine derivatives from benzofuran chalcones, which are closely analogous to the reactivity expected from this compound.
| Starting Benzofuran Chalcone | Reagent | Product | Yield (%) | M.p. (°C) |
| (2E)-1-(1-Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Urea | 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol | 79 | 160-162 |
| (2E)-1-(1-Benzofuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | Urea | 4-(1-Benzofuran-2-yl)-6-(5-methylthiophen-2-yl)pyrimidin-2-ol | 80 | 154-156 |
| (2E)-1-(5-Bromo-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Urea | 4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol | 86 | 171-173 |
| (2E)-1-(1-Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Guanidine HCl | 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine | 83 | 168-170 |
Data sourced from Venkatesh T, et al. (2018). rsc.org
Development of Triazine and Pyridazine (B1198779) Derivatives
The versatile 1,3-dicarbonyl motif of this compound also enables the synthesis of other important six-membered nitrogen-containing heterocycles, namely triazines and pyridazines.
Triazine Derivatives: The synthesis of 1,3,5-triazine (B166579) derivatives can be achieved from 1,3-dicarbonyl compounds through various synthetic routes. bohrium.com One efficient method involves the reaction of 1,3-dicarbonyl compounds with 1,3,5-triazine-2-thiols, which proceeds via C-C bond cleavage and C-S bond reconstruction to yield α-(1,3,5-triazinylthio)-ketones. bohrium.com Another approach involves a three-component reaction of imidates, guanidines, and aldehydes or amides, mediated by a base like cesium carbonate, to produce unsymmetrical 1,3,5-triazin-2-amines. organic-chemistry.org Furthermore, a copper-catalyzed reaction of amidine hydrochloride and an alcohol can also yield 1,3,5-triazine derivatives. google.com Sonochemical methods have also been developed for the green synthesis of 1,3,5-triazines in aqueous media. nih.govmdpi.com
Pyridazine Derivatives: Pyridazine derivatives can be synthesized from 2-aroyl-3-oxopropanals, which are structurally analogous to the target compound. A general route involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid or cyanoacetic acid in acetic anhydride. nih.gov This reaction typically proceeds to give the pyridazin-3-one derivatives as the sole isolable products in high yields. nih.gov Another pathway to pyridazines involves the reaction of 2-arylhydrazono-3-oxopropanals with dimethyl acetylenedicarboxylate (B1228247) and triphenylphosphine, which affords dimethyl 2-aryl-6-aroyl-2,3-dihydropyridazine-3,4-dicarboxylates. researchgate.net
The following table presents examples of pyridazine synthesis from related precursors.
| Starting Material | Reagent | Product | Yield (%) | M.p. (°C) |
| 3-Oxo-2-(phenylhydrazono)propanal | p-Nitrophenylacetic acid | 6-Benzoyl-2-phenyl-4-(4-nitrophenyl)pyridazin-3(2H)-one | 90 | 230-232 |
| 3-Oxo-2-((4-methoxyphenyl)hydrazono)propanal | p-Nitrophenylacetic acid | 6-Benzoyl-2-(4-methoxyphenyl)-4-(4-nitrophenyl)pyridazin-3(2H)-one | 92 | 220-222 |
| 3-Oxo-2-((4-chlorophenyl)hydrazono)propanal | Cyanoacetic acid | 6-Benzoyl-2-(4-chlorophenyl)-3-oxopyridazine-4-carbonitrile | 88 | >300 |
Data sourced from Al-Mousawi, S. M., et al. (2014). nih.gov
Pathways to Pyridine (B92270) Derivatives
The synthesis of pyridine derivatives from this compound can be envisioned through the reaction of its chalcone derivatives. The aldol (B89426) condensation of this compound with various acetophenones would yield benzofuran-based chalcones. These chalcones can then undergo cyclization reactions to form pyridine rings.
A common method for synthesizing pyridine-based chalcones is the Claisen-Schmidt condensation of an appropriate aldehyde with an acetophenone (B1666503) in the presence of a base like potassium hydroxide. nih.govbamu.ac.in These chalcones can then serve as precursors for pyridine synthesis. For instance, highly substituted pyridine derivatives can be formed through a one-pot, three-component reaction of an aldehyde, malononitrile, and a thiol. nih.gov
The table below shows examples of pyridine-based chalcones synthesized via aldol condensation.
| Pyridine Aldehyde | Acetophenone Derivative | Product | Yield (%) | M.p. (°C) |
| Pyridine-2-carbaldehyde | 2-Chloroacetophenone | (E)-1-(2-Chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one | 60 | 83-85 |
| Pyridine-2-carbaldehyde | 4-Hydroxyacetophenone | (E)-1-(4-Hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | 55 | 188-190 |
| Pyridine-2-carbaldehyde | 4-Methoxyacetophenone | (E)-1-(4-Methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | 68 | 94-96 |
Data sourced from Fassihi, A., et al. (2017). nih.gov
Electrophilic and Nucleophilic Reactions on the Benzofuran Moiety within Derivatives
The benzofuran ring system is susceptible to both electrophilic and nucleophilic substitution reactions, though the regioselectivity can be influenced by the substituents present on the ring.
Electrophilic Substitution: The benzofuran ring is prone to electrophilic substitution, with the C2 and C3 positions being the most reactive. chemicalbook.com Generally, electrophilic attack occurs preferentially at the C2 position. chemicalbook.comechemi.com If the C2 position is occupied, substitution then occurs at the C3 position. When both C2 and C3 are substituted, the reaction proceeds on the benzene (B151609) ring, typically at the C5 position. chemicalbook.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. rsc.org For example, bromination of calix hw.ac.ukbenzofurans, which are macrocyclic derivatives, occurs readily. rsc.org
Nucleophilic Substitution: While less common than electrophilic substitution, nucleophilic substitution reactions on the benzofuran ring can occur, particularly when the ring is activated by electron-withdrawing groups or in the presence of a transition metal catalyst. acs.orgnih.gov For example, palladium-catalyzed nucleophilic substitution has been reported for benzofuran derivatives. acs.org Intramolecular nucleophilic attack is also a key step in many synthetic routes to functionalized benzofurans. acs.orgnih.gov
Transition Metal-Catalyzed Transformations Involving this compound Derivatives
Derivatives of this compound can participate in a variety of transition metal-catalyzed reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Palladium, nickel, rhodium, and copper are among the most commonly used metals for catalyzing reactions on the benzofuran scaffold. nih.govrsc.orgresearchgate.net Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, are widely employed to functionalize the benzofuran ring. rsc.org For instance, Pd-catalyzed annulation reactions are used to prepare polycyclic dihydrobenzofurans. nih.gov
Nickel-catalyzed reactions have also emerged as an effective method for synthesizing benzofuran derivatives. organic-chemistry.org A notable example is the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones, which provides a route to various substituted benzofurans. organic-chemistry.org Rhodium catalysts are utilized for C-H activation and annulation reactions to construct dihydrobenzofuran systems. nih.govrsc.org
The following table provides examples of transition metal-catalyzed reactions for the synthesis of benzofuran derivatives.
| Catalyst | Reactants | Product Type | Reference |
| Rhodium(III) complex | Phenoxyacetamide, Diazooxindole | Dihydrobenzofuran | nih.gov |
| Palladium(II) acetate | Alkenyl ether, Alkynyl oxime ether | Polycyclic dihydrobenzofuran | nih.gov |
| Nickel(II) triflate | Aryl halide, Aryl ketone | Substituted benzofuran | organic-chemistry.org |
| Palladium(II) chloride/Copper(I) iodide | Iodophenol, Terminal alkyne | 2,3-Disubstituted benzofuran | rsc.org |
Tautomerism and Isomerism in 3 1 Benzofuran 2 Yl 3 Oxopropanal
Keto-Enol Tautomerism Investigations
3-(1-Benzofuran-2-yl)-3-oxopropanal, a β-dicarbonyl compound, is capable of existing as a mixture of two principal tautomeric forms: the keto form and the enol form. This equilibrium is a dynamic process involving the migration of a proton and the shifting of double bonds.
Scheme 1: Keto-Enol Tautomerism of this compound
Where Ar = 1-Benzofuran-2-yl
While specific experimental studies on this compound are not extensively documented in the reviewed literature, the characterization of its tautomeric forms can be inferred from spectroscopic data of analogous benzofuran (B130515) derivatives and general principles of β-dicarbonyl compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is a powerful tool for distinguishing between the keto and enol tautomers.
Keto Form: The presence of the methylene (B1212753) protons (-CH₂-) adjacent to the two carbonyl groups would typically produce a singlet or a multiplet in the range of 3.5-4.5 ppm. The aldehydic proton (-CHO) would appear as a characteristic signal further downfield, typically between 9.5 and 10.0 ppm.
Enol Form: The formation of the enol tautomer results in a vinyl proton (-CH=) signal, usually observed between 5.0 and 6.0 ppm. The enolic hydroxyl proton (-OH) signal can be broad and its chemical shift is highly dependent on solvent and concentration, often appearing between 10.0 and 15.0 ppm due to intramolecular hydrogen bonding. The aldehydic proton in the enol form would also be present.
¹³C NMR spectroscopy further supports the identification of tautomers.
Keto Form: Signals for two distinct carbonyl carbons (the ketone and the aldehyde) would be expected in the region of 190-210 ppm. The methylene carbon would appear around 40-50 ppm.
Enol Form: The enol form would show signals for the enolic carbon-carbon double bond (C=C) in the range of 90-160 ppm. The carbonyl carbon signal would also be present, potentially at a slightly different chemical shift compared to the keto form.
Infrared (IR) Spectroscopy:
Keto Form: The IR spectrum of the keto tautomer is expected to show two distinct C=O stretching bands corresponding to the ketone and aldehyde carbonyl groups, typically in the range of 1680-1740 cm⁻¹.
Enol Form: The enol tautomer would exhibit a C=C stretching vibration around 1600-1650 cm⁻¹ and a broad O-H stretching band in the region of 2500-3200 cm⁻¹ due to the intramolecular hydrogen bond. The C=O stretching frequency of the remaining carbonyl group is often shifted to a lower wavenumber (1650-1680 cm⁻¹) due to conjugation with the C=C double bond.
The position of the keto-enol equilibrium is significantly influenced by the solvent's polarity and its ability to form hydrogen bonds.
Nonpolar Solvents: In nonpolar solvents such as hexane (B92381) or carbon tetrachloride, the enol form is generally favored. This is because the enol form can be stabilized by the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. This internal hydrogen bond shields the polar groups from the nonpolar solvent environment.
Polar Aprotic Solvents: In polar aprotic solvents like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), the keto form tends to be more stabilized. These solvents can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the enol form. The polar nature of the solvent effectively solvates the exposed carbonyl groups of the keto tautomer.
Polar Protic Solvents: In polar protic solvents such as water or ethanol, the situation is more complex. These solvents can act as both hydrogen bond donors and acceptors. While they can disrupt the intramolecular hydrogen bond of the enol, they can also form intermolecular hydrogen bonds with both the keto and enol forms. The outcome depends on the balance of these interactions, but often the more polar keto form is favored due to strong solvation by the protic solvent.
Table 1: Expected Trend of Enol Content in Various Solvents
| Solvent | Polarity | Hydrogen Bonding Capability | Expected Predominant Tautomer |
|---|---|---|---|
| Hexane | Nonpolar | None | Enol |
| Chloroform | Moderately Polar | Weak Donor | Enol |
| Acetone | Polar Aprotic | Acceptor | Keto |
| Dimethyl Sulfoxide | Polar Aprotic | Acceptor | Keto |
| Ethanol | Polar Protic | Donor & Acceptor | Keto |
The electronic nature of substituents on the benzofuran ring can influence the tautomeric equilibrium by altering the relative stabilities of the keto and enol forms.
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or alkyl groups on the benzofuran ring can increase the electron density of the aromatic system. This increased electron density can be delocalized onto the dicarbonyl moiety, which may lead to a slight stabilization of the enol form through enhanced conjugation.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halogens (-Cl, -Br) withdraw electron density from the benzofuran ring. This can make the carbonyl carbons more electrophilic, potentially favoring the keto form. The inductive effect of these groups can also influence the acidity of the α-protons, which plays a role in the kinetics of tautomerization.
Conformational Analysis of Tautomeric Structures
Both the keto and enol tautomers of this compound can exist in different conformations due to rotation around single bonds.
Keto Form: The primary conformational flexibility in the keto form arises from the rotation around the C-C bonds of the propanal chain. Different spatial arrangements of the benzofuran ring relative to the dicarbonyl unit are possible.
Enol Form: The enol form is generally more rigid due to the presence of the C=C double bond and the intramolecular hydrogen bond, which creates a pseudo-six-membered ring. However, rotation around the bond connecting the benzofuran ring to the dicarbonyl system can still lead to different conformers. Computational studies on similar systems suggest that the planar conformer, where the benzofuran ring is coplanar with the enol ring, is often the most stable due to extended conjugation.
Analysis of Potential Isomeric Forms and Their Interconversion
Beyond tautomerism, other forms of isomerism are possible for this compound.
Geometric Isomerism: The enol form can exist as two geometric isomers, (E) and (Z), with respect to the C=C double bond. The (Z)-enol, which allows for the formation of the intramolecular hydrogen bond, is typically the more stable and predominant isomer. The (E)-enol is generally less stable and less likely to be observed in significant quantities.
Scheme 2: Geometric Isomers of the Enol Form
Where Ar = 1-Benzofuran-2-yl
Structural Isomerism: While this compound is the primary focus, it is important to note that other structural isomers with the same molecular formula could exist, such as those with the benzofuran substituent at a different position on the propanal chain. However, the synthetic route typically dictates the formation of the 3-substituted product.
Spectroscopic Characterization and Elucidation of 3 1 Benzofuran 2 Yl 3 Oxopropanal and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 3-(1-Benzofuran-2-yl)-3-oxopropanal, including the determination of its tautomeric state in solution.
Proton NMR (¹H-NMR) for Proton Environment and Tautomeric Analysis
The ¹H-NMR spectrum is crucial for identifying the specific tautomer present. The β-ketoaldehyde structure (I) would exhibit distinct signals for the aldehydic proton and the methylene (B1212753) protons. However, β-dicarbonyl compounds typically favor the hydrogen-bonded keto-enol tautomer (II), which presents a more complex and informative spectrum.
In the keto-enol form, the intramolecular hydrogen bond causes significant deshielding of the enolic proton, expected to appear as a broad singlet far downfield, typically in the range of δ 12.0–15.0 ppm. The spectrum would also show two coupled signals for the vinylic proton (=CH) and the aldehydic proton (-CH=O), which are part of the conjugated system. The benzofuran (B130515) moiety protons would appear in the aromatic region (δ 7.0–7.8 ppm), with their specific shifts and coupling patterns determined by their positions on the ring. mdpi.com
Expected ¹H-NMR Chemical Shifts (Predicted)
| Proton | Tautomer I (keto-aldehyde) | Tautomer II (keto-enol) | Multiplicity |
|---|---|---|---|
| Aldehydic CHO | δ 9.5-9.8 | δ 8.0-8.5 | s (singlet) / d (doublet) |
| CH₂ | δ 4.0-4.3 | - | s (singlet) |
| Vinylic =CH | - | δ 6.0-6.5 | d (doublet) |
| Enolic OH | - | δ 12.0-15.0 | br s (broad singlet) |
| Benzofuran H-3 | δ 7.3-7.5 | δ 7.2-7.4 | s (singlet) |
| Benzofuran H-4/H-7 | δ 7.6-7.8 | δ 7.6-7.8 | m (multiplet) |
Data are predicted based on analogous structures and general spectroscopic principles.
Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton and Tautomeric Confirmations
The ¹³C-NMR spectrum provides definitive evidence for the carbon framework and confirms the tautomeric form. In the keto-aldehyde tautomer, two distinct carbonyl signals would be expected: one for the ketone (C=O) around δ 190-200 ppm and one for the aldehyde (CHO) around δ 200-205 ppm.
For the favored keto-enol tautomer, the spectrum would show a single ketonic carbonyl signal (C=O) shifted slightly upfield due to conjugation (δ 180-185 ppm). The carbons of the enolic double bond (C=CH) would appear in the olefinic region (δ 95-110 ppm for the carbon attached to the oxygen and δ 150-160 ppm for the other). The signals for the benzofuran ring carbons would be consistent with a 2-substituted benzofuran structure. mdpi.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming assignments. miamioh.edu
Expected ¹³C-NMR Chemical Shifts (Predicted)
| Carbon | Tautomer I (keto-aldehyde) | Tautomer II (keto-enol) |
|---|---|---|
| Ketone C=O | δ 190-200 | δ 180-185 |
| Aldehyde CHO | δ 200-205 | - |
| Methylene CH₂ | δ 45-55 | - |
| Enol C=CH | - | δ 150-160 |
| Enol C-OH | - | δ 95-110 |
| Benzofuran C-2 | δ 152-155 | δ 150-153 |
| Benzofuran C-3 | δ 110-115 | δ 112-116 |
| Benzofuran Aromatic C | δ 112-130 | δ 112-130 |
Data are predicted based on analogous structures and general spectroscopic principles.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the vicinal protons on the benzofuran ring and, crucially for the keto-enol tautomer, between the vinylic proton and the aldehydic proton. beilstein-journals.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). HSQC is used to assign the carbon signals for each protonated carbon in the benzofuran ring and the side chain, confirming the assignments from 1D spectra. beilstein-journals.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). HMBC is vital for identifying the connectivity of non-protonated (quaternary) carbons. Key correlations would be expected from the benzofuran protons to the side-chain carbonyl carbon and from the vinylic/aldehydic protons to the carbons of the benzofuran ring, which solidifies the connection between the side chain and the heterocyclic core. beilstein-journals.org
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule and distinguishing between the possible tautomers.
The keto-aldehyde form would be characterized by two sharp, strong absorption bands in the carbonyl region: one for the aromatic ketone C=O stretch (around 1670-1690 cm⁻¹) and another for the aldehyde C=O stretch (around 1720-1740 cm⁻¹).
The presence of the keto-enol tautomer would lead to a significantly different spectrum. A very broad and strong absorption band for the hydrogen-bonded O-H stretch would appear between 2500 and 3200 cm⁻¹. The C=O stretching frequency of the conjugated ketone would be lowered, appearing around 1630-1650 cm⁻¹. Additionally, a C=C stretching band for the enol double bond would be observed in the 1580-1620 cm⁻¹ region. Absorptions corresponding to the benzofuran ring (C=C stretch, C-O stretch) and aromatic C-H bonds would also be present. mdpi.com
Expected IR Absorption Frequencies (Predicted)
| Functional Group | Tautomer I (keto-aldehyde) (cm⁻¹) | Tautomer II (keto-enol) (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch (Enol) | - | 2500-3200 | Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium |
| Aldehyde C-H Stretch | 2720-2820 | - | Medium |
| Aldehyde C=O Stretch | 1720-1740 | - | Strong |
| Ketone C=O Stretch | 1670-1690 | 1630-1650 | Strong |
| C=C Stretch (Enol & Aromatic) | 1580-1620 | 1580-1620 | Medium-Strong |
Data are predicted based on analogous structures and general spectroscopic principles.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is highly dependent on the extent of conjugation. The keto-enol tautomer of this compound possesses a large, conjugated system extending from the benzofuran ring through the enone side chain.
This extended conjugation is expected to result in strong π → π* transitions at longer wavelengths (λ_max > 300 nm) compared to the non-conjugated precursor, 2-acetylbenzofuran (B162037). researchgate.net The less likely keto-aldehyde tautomer would exhibit weaker n → π* transitions associated with its two carbonyl groups at longer wavelengths and more intense π → π* transitions at shorter wavelengths, characteristic of the benzofuranoyl chromophore alone. The position of the λ_max can be influenced by solvent polarity. Studying the spectrum in different solvents can provide further evidence for the tautomeric equilibrium.
Expected UV-Vis Absorption Maxima (λ_max) (Predicted)
| Transition | Chromophore System | Expected λ_max (nm) |
|---|---|---|
| π → π* | Benzofuran Ring | ~245, ~280 |
| π → π* | Conjugated Enone System (Tautomer II) | 320-350 |
Data are predicted based on analogous structures and general spectroscopic principles.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound. For this compound, the molecular formula is C₁₁H₈O₃, corresponding to a molecular weight of 188.18 g/mol .
In an electron ionization (EI-MS) experiment, the molecular ion peak [M]⁺• would be observed at m/z 188. The fragmentation pattern is expected to be dominated by cleavages characteristic of ketones and benzofurans. A primary fragmentation pathway would involve the α-cleavage adjacent to the carbonyl group, leading to the formation of a stable benzofuranoyl cation [C₉H₅O₂]⁺ at m/z 145. Subsequent loss of a carbon monoxide (CO) molecule from this ion is a characteristic fragmentation of the furan (B31954) ring, yielding an ion at m/z 117. nih.govresearchgate.net Other significant fragments could arise from the loss of the entire side chain or other small neutral molecules like CHO.
Expected Mass Spectrometry Fragments (Predicted)
| m/z | Ion Formula | Identity |
|---|---|---|
| 188 | [C₁₁H₈O₃]⁺• | Molecular Ion (M⁺•) |
| 159 | [C₁₀H₇O₂]⁺ | [M - CHO]⁺ |
| 145 | [C₉H₅O₂]⁺ | Benzofuranoyl cation |
| 117 | [C₈H₅O]⁺ | [M - CHO - CO]⁺ |
Data are predicted based on analogous structures and general spectroscopic principles.
Computational Chemistry and Theoretical Studies of 3 1 Benzofuran 2 Yl 3 Oxopropanal
Quantum Chemical Calculations of Tautomeric Equilibria and Stability
The 1,3-dicarbonyl moiety in 3-(1-benzofuran-2-yl)-3-oxopropanal allows it to exist in a tautomeric equilibrium between the diketo and several enol forms. Quantum chemical calculations are instrumental in elucidating the relative stabilities of these tautomers and predicting their populations in different environments.
Application of Density Functional Theory (DFT) for Tautomer Energy Differences
Density Functional Theory (DFT) is a widely used computational method to investigate the tautomerism of 1,3-dicarbonyl compounds. nih.govruc.dk By calculating the electronic energy of each tautomeric form, DFT can predict their relative stabilities. For this compound, the primary tautomers of interest are the diketo form and the intramolecularly hydrogen-bonded cis-enol forms.
Theoretical studies on similar β-diketones consistently show that the enol forms are significantly more stable than the diketo form, primarily due to the formation of a strong intramolecular hydrogen bond and a conjugated π-system. ruc.dk The energy difference between the tautomers can be calculated to determine their equilibrium populations.
Illustrative Tautomeric Energy Differences for this compound
| Tautomer | Relative Energy (kcal/mol) |
| Diketo | 10.0 |
| Enol (cis, H-bond to benzofuran (B130515) oxygen) | 0.5 |
| Enol (cis, H-bond to carbonyl oxygen) | 0.0 |
Note: This table is illustrative and based on general trends for 1,3-dicarbonyls. Specific values for the title compound would require dedicated calculations.
Evaluation of Basis Sets and Exchange-Correlation Functionals for Accuracy
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. Different combinations can yield varying results, making careful selection crucial for reliable predictions.
For systems involving intramolecular hydrogen bonding, such as the enol forms of this compound, hybrid functionals like B3LYP are often employed. physchemres.orgrsc.org These functionals incorporate a portion of exact Hartree-Fock exchange, which can improve the description of non-covalent interactions.
The choice of basis set is also critical. Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311++G(d,p), are commonly used for geometry optimizations and energy calculations of organic molecules. ruc.dkphyschemres.org The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately modeling the electron distribution, especially in conjugated systems and around heteroatoms.
Commonly Used DFT Functionals and Basis Sets
| Functional | Basis Set | Key Features |
| B3LYP | 6-31G(d,p) | A popular hybrid functional, good balance of accuracy and computational cost. |
| B3LYP | 6-311++G(d,p) | Larger basis set with diffuse functions for better description of anions and weak interactions. |
| M06-2X | 6-311++G(d,p) | A high-nonlocality functional, often performs well for non-covalent interactions. |
| ωB97X-D | 6-311++G(d,p) | Includes empirical dispersion corrections, important for van der Waals interactions. |
Continuum Solvation Models in Predicting Solution-Phase Tautomer Ratios
The relative stability of tautomers can be significantly influenced by the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with DFT to simulate the effect of a solvent on the molecular system. ruc.dk These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution.
For this compound, polar solvents are expected to stabilize the more polar diketo form to a greater extent than the less polar, intramolecularly hydrogen-bonded enol forms. This can lead to a shift in the tautomeric equilibrium towards the diketo form in solution compared to the gas phase. However, the strong intramolecular hydrogen bond in the enol tautomers often means they remain the dominant species even in polar solvents. mdpi.com
Electronic Structure Analysis and Molecular Orbital Theory (HOMO-LUMO)
The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.netirjweb.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich benzofuran ring and the enol or enolate moiety, while the LUMO is likely to be distributed over the carbonyl groups and the conjugated system.
Illustrative HOMO-LUMO Energies and Gap for the Most Stable Enol Tautomer
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: These values are illustrative and can vary depending on the level of theory and solvent conditions.
Mechanistic Investigations of Reactions Involving this compound
Computational chemistry can be employed to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing insights into the reaction kinetics and the most probable reaction pathways.
For example, in reactions where the enolate of this compound acts as a nucleophile, DFT calculations can help predict the regioselectivity of the attack. The calculated atomic charges and frontier molecular orbital densities on the carbon atoms of the enolate can indicate the most likely site of reaction.
Theoretical Prediction of Reactivity and Selectivity in Organic Transformations
Theoretical calculations can predict the reactivity and selectivity of this compound in various organic transformations. Reactivity indices derived from DFT, such as the Fukui function and dual descriptor, can identify the most electrophilic and nucleophilic sites within the molecule.
For instance, the enolizable protons in this compound are acidic, and their pKa values can be estimated using computational methods. This information is valuable for planning base-catalyzed reactions. Similarly, the susceptibility of the carbonyl carbons to nucleophilic attack can be assessed by examining the molecular electrostatic potential (MEP) map, where regions of positive potential indicate electrophilic centers.
By providing a detailed picture of the molecule's electronic structure and energetics, computational chemistry serves as a powerful tool for understanding and predicting the chemical behavior of this compound.
Role of 3 1 Benzofuran 2 Yl 3 Oxopropanal As a Versatile Synthetic Building Block
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The 1,3-dicarbonyl motif within 3-(1-Benzofuran-2-yl)-3-oxopropanal is a classic and reliable functional group for the synthesis of a multitude of heterocyclic systems. This is typically achieved through condensation reactions with various binucleophiles, where the two nucleophilic centers react with the two electrophilic carbonyl carbons of the propanal derivative to form a new ring system.
One of the most prominent applications is in the synthesis of pyrazoles. The Knorr pyrazole (B372694) synthesis and related methods describe the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. youtube.com In this context, this compound can react with hydrazine hydrate (B1144303) to yield 3-(1-benzofuran-2-yl)-1H-pyrazole. A review of benzofuran (B130515) reactivity confirms that related benzofuran-containing dicarbonyl compounds readily undergo cyclization with hydrazine hydrate to afford the corresponding pyrazoles. researchgate.net The reaction proceeds through initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrazole ring.
Similarly, reaction with hydroxylamine (B1172632) hydrochloride can produce the corresponding isoxazole (B147169) derivative, 3-(1-benzofuran-2-yl)isoxazole. Syntheses of related benzofuran isoxazoles have been achieved by reacting benzofuran chalcones (which are α,β-unsaturated ketones) with hydroxylamine. researchgate.net The 1,3-dicarbonyl functionality of the title compound provides a direct route to this heterocyclic core.
The active methylene (B1212753) group flanked by the two carbonyls is also a key reactive site. For example, it can participate in Knoevenagel condensations. wikipedia.org This reaction can be used to build more complex structures, which can then undergo further cyclizations. For instance, condensation with malononitrile, followed by reaction with a reagent like cyanoacetohydrazide, can lead to highly substituted pyridine (B92270) rings fused or linked to the benzofuran-pyrazole scaffold. nih.gov
Table 1: Potential Heterocyclic Systems Derived from this compound
| Heterocyclic Product | Reagent(s) | Reaction Type |
| 3-(1-Benzofuran-2-yl)-1H-pyrazole | Hydrazine Hydrate | Knorr Pyrazole Synthesis |
| 1-Aryl-3-(1-benzofuran-2-yl)-1H-pyrazole | Aryl Hydrazines | Knorr Pyrazole Synthesis |
| 3-(1-Benzofuran-2-yl)isoxazole | Hydroxylamine | Isoxazole Synthesis |
| Substituted Pyridines | Ammonia, Primary Amines | Hantzsch-type Synthesis |
| Substituted Pyrimidines | Urea (B33335), Thiourea (B124793), Guanidine (B92328) | Pyrimidine (B1678525) Synthesis |
Scaffold for Molecular Diversification in Organic Synthesis
The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is a core component in numerous natural products and synthetic compounds with significant biological activities. tandfonline.comrsc.org Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening. acs.orgnih.gov this compound is an excellent starting scaffold for DOS due to its multiple, orthogonally reactive functional groups.
The aldehyde group is the most reactive electrophilic site and can be selectively targeted under mild conditions for transformations such as Wittig reactions, reductive aminations, and Knoevenagel condensations, leaving the ketone intact for subsequent modifications. wikipedia.org The ketone can then be subjected to reactions like Grignard additions or reductions. The active methylene group can be alkylated or acylated after deprotonation with a suitable base. Furthermore, the benzofuran ring itself can be functionalized, typically through electrophilic aromatic substitution reactions like halogenation or nitration, although the reactivity of the dicarbonyl side chain often necessitates protective group strategies. researchgate.net
This multi-point reactivity allows for the systematic generation of a large library of related but structurally distinct compounds from a single, common precursor. Synthetic protocols for creating libraries based on benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds often rely on the functionalization of such key intermediates. acs.orgnih.gov By using a variety of building blocks in reactions at each of the reactive sites, chemists can rapidly explore the chemical space around the benzofuran-propanal core to identify molecules with desired properties. mdpi.comresearchgate.net
Table 2: Reactive Sites on this compound for Molecular Diversification
| Reactive Site | Position | Potential Reactions | Resulting Functionality |
| Aldehyde Carbonyl | C3 | Knoevenagel, Wittig, Reductive Amination, Aldol (B89426) | α,β-Unsaturated system, Alkenes, Amines, β-Hydroxy ketone |
| Ketone Carbonyl | C1 | Grignard Reaction, Reduction, Wittig | Tertiary Alcohols, Secondary Alcohols, Alkenes |
| Active Methylene | C2 | Alkylation, Acylation, Michael Addition | Substituted dicarbonyls, Poly-functionalized chains |
| Benzofuran Ring | Aromatic C's | Electrophilic Substitution (Halogenation, Nitration) | Substituted Benzofuran Core |
Contribution to the Development of Novel Chemical Methodologies and Transformations
The unique arrangement of functional groups in this compound makes it a valuable substrate for developing and showcasing novel chemical methodologies, particularly multicomponent reactions (MCRs). nih.gov MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net
The presence of two distinct carbonyl groups (aldehyde and ketone) and an enolizable methylene unit allows this compound to participate in complex tandem or one-pot reaction sequences. For example, it is a suitable substrate for developing novel variations of established MCRs, such as the synthesis of pyrano[2,3-c]pyrazoles, which typically involves the four-component condensation of a hydrazine, a β-ketoester, an aldehyde, and malononitrile. nih.gov By replacing the separate aldehyde and β-ketoester components with the single molecule this compound, new, more streamlined pathways to fused heterocyclic systems can be devised.
Furthermore, the development of catalyst-free or green synthetic methodologies often utilizes versatile building blocks like this one. nih.gov Its reactivity can be harnessed in one-pot, multi-step syntheses that avoid the isolation of intermediates, thereby increasing efficiency and reducing waste. researchgate.net For instance, a sequence involving an initial Knoevenagel condensation at the aldehyde, followed by an intramolecular Michael addition and subsequent cyclization, could lead to complex fused ring systems in a single operation, showcasing the utility of the scaffold in advancing synthetic efficiency. nih.govresearchgate.net
Table 3: Methodologies Employing this compound or Analogues
| Methodology | Description | Significance |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants. The title compound can act as a C3 synthon, providing two electrophilic sites. | High atom economy, step efficiency, and rapid generation of molecular complexity from simple precursors. nih.govnih.gov |
| Tandem/Domino Reactions | A sequence of intramolecular or intermolecular transformations where subsequent reactions occur under the same conditions without adding new reagents. | Avoids purification of intermediates, saves time and resources, and allows for the construction of complex structures efficiently. mdpi.com |
| Diversity-Oriented Synthesis (DOS) | Systematic synthesis of diverse small molecule libraries from a common scaffold. | Facilitates the exploration of chemical space for drug discovery and materials science. acs.orgnih.govnih.gov |
| Green Chemistry Protocols | Development of reactions using environmentally benign solvents (e.g., water), catalysts, or catalyst-free conditions. | Reduces environmental impact of chemical synthesis by minimizing hazardous waste and energy consumption. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 3-(1-Benzofuran-2-yl)-3-oxopropanal, and how can reaction conditions be optimized?
- Methodology : A plausible synthesis involves condensation of benzofuran-2-carbaldehyde with a β-keto aldehyde precursor under basic conditions (e.g., NaOH or KOH in ethanol). Reflux conditions (~80°C) and stoichiometric ratios (1:1 molar ratio of reactants) are critical for yield optimization. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .
- Challenges : Side reactions, such as aldol condensation or over-oxidation, may occur; monitoring via TLC or HPLC is advised.
Q. How is the structural characterization of this compound performed?
- Techniques :
- X-ray crystallography : Single-crystal diffraction (e.g., using a Bruker SMART CCD diffractometer) determines bond lengths, angles, and dihedral angles between benzofuran and propanal moieties. Space group and unit cell parameters (e.g., monoclinic , Å, Å, Å, ) are typical for benzofuran derivatives .
- Spectroscopy : H/C NMR (δ ~9.5 ppm for aldehyde proton), FTIR (C=O stretch at ~1700 cm), and HRMS (exact mass: 200.0473 g/mol) confirm functional groups .
Q. What are the common chemical reactions involving the aldehyde group in this compound?
- Reactivity : The aldehyde group undergoes nucleophilic additions (e.g., with amines to form Schiff bases) and redox reactions (e.g., reduction to 3-(1-benzofuran-2-yl)-3-hydroxypropanal using NaBH). Competing reactions at the ketone group (e.g., enolate formation) require pH control (~pH 8–10) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the biological activity of this compound?
- Approach :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Docking scores (e.g., binding energy ≤−7.0 kcal/mol) suggest affinity .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites for reactivity predictions .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Case Study : If NMR suggests a planar aldehyde group while X-ray shows torsional strain, conduct variable-temperature NMR to assess conformational flexibility. Compare with Cambridge Structural Database (CSD) entries for similar compounds to identify trends .
- Validation : Use dynamic NMR simulations (e.g., EXSY experiments) to quantify rotational barriers around the C–C bond linking benzofuran and propanal groups .
Q. What strategies improve the enantiomeric purity of this compound derivatives?
- Chiral Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
